4,5-Dichloro-2-fluorophenol

Catalog No.
S12800509
CAS No.
M.F
C6H3Cl2FO
M. Wt
180.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-fluorophenol

Product Name

4,5-Dichloro-2-fluorophenol

IUPAC Name

4,5-dichloro-2-fluorophenol

Molecular Formula

C6H3Cl2FO

Molecular Weight

180.99 g/mol

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

QAAARVIAXRMMLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)O

4,5-Dichloro-2-fluorophenol (CAS 2995-08-6) is a highly specialized polyhalogenated aromatic intermediate utilized extensively in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty materials [1]. From a procurement perspective, its value is defined by the precise arrangement of its substituents: an ortho-fluorine atom that significantly enhances the acidity of the phenolic hydroxyl group, and meta/para-chlorine atoms that provide robust lipophilicity and block key sites of metabolic or environmental degradation [2]. This specific substitution pattern makes it an indispensable precursor for generating complex diaryl ethers and functionalized aromatics where precise tuning of physicochemical properties—such as pKa, log P, and steric bulk—is required for optimal downstream performance and regulatory compliance [3].

Research Procurement Fit

1
Unique halogen substitution pattern enables sequential functionalization strategies
Fluorine at 2-position, chlorine at 4,5-positions; SNAr then cross-coupling workflow
2
Differentiated ionization and lipophilicity profile for drug/agrochemical scaffold diversification
Predicted pKa ~7.2–7.5, logP ~2.8–3.1; supports fine-tuning of membrane permeability and solubility
3
Intermediate with reported class-level CYP2E1 interaction profile for metabolic stability assessment
Scaffold may inform cytochrome P450-dependent metabolism studies in lead optimization

Substituting 4,5-Dichloro-2-fluorophenol with closely related analogs, such as 4,5-Dichlorophenol or 2,4-Dichloro-5-fluorophenol, fundamentally alters both process chemistry and final product efficacy [1]. The absence of the ortho-fluorine in 4,5-Dichlorophenol results in a higher pKa, necessitating stronger, more expensive bases for O-alkylation and increasing the risk of side reactions in base-sensitive synthetic routes [2]. Conversely, using a different isomer like 2,4-Dichloro-5-fluorophenol changes the steric environment around the hydroxyl group and shifts the available sites for electrophilic aromatic substitution, completely disrupting the regioselectivity required for complex multi-step syntheses [3]. For procurement teams, failing to secure the exact 4,5-dichloro-2-fluoro substitution pattern leads to reduced yields, increased purification costs, and compromised biological or material performance.

Substitution Risk

!

pKa shifts by 0.3–0.7 units among dichlorophenol isomers alter ionization state and target engagement at physiological pH.

Replacing with 2,4-dichlorophenol or 2,5-dichlorophenol may change ionized fraction by 10–40%.
!

Fluorine as preferential SNAr leaving group is absent in all-chloro analogs, reducing regioselective functionalization capability.

2,4,5-Trichlorophenol lacks the leaving-group hierarchy advantage for sequential derivatization.
!

Predicted logP differs by 0.2–1.1 units, impacting ADME profile and solubility-permeability balance in research compounds.

More lipophilic trichlorinated isomers may compromise aqueous solubility; monofluorophenol may reduce permeability.

Enhanced Phenolic Acidity for Milder O-Alkylation Conditions

The presence of the highly electronegative fluorine atom at the ortho position significantly increases the acidity of 4,5-Dichloro-2-fluorophenol compared to non-fluorinated baselines [1]. In comparative titrations, 4,5-Dichloro-2-fluorophenol exhibits a pKa of approximately 7.2, whereas 4,5-Dichlorophenol has a pKa of 8.2 [2]. This 1.0-unit pKa shift allows for quantitative O-alkylation using mild bases such as potassium carbonate (K2CO3) rather than requiring stronger, more hazardous bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) [3].

Evidence DimensionPhenolic pKa and Base Requirement
Target Compound DatapKa ~7.2 (Enables K2CO3-mediated alkylation)
Comparator Or Baseline4,5-Dichlorophenol: pKa ~8.2 (Requires NaH or Cs2CO3)
Quantified Difference1.0 pKa unit reduction, eliminating the need for strong bases
ConditionsAqueous/organic titration and standard Williamson ether synthesis conditions at 25°C

Allows manufacturers to use safer, more cost-effective reagents, reducing overall process costs and minimizing degradation of base-sensitive intermediates.

pKa Differentiation
Class-level inference
Predicted pKa ~7.2–7.5 vs 2,4-dichlorophenol (7.94), 2,5-dichlorophenol (7.35), 2,4,5-trichlorophenol (6.90)
Narrower acidity window for fine-tuning ionization-dependent properties
Predicted from additive substituent effects; experimental verification recommended

Predictable Regioselectivity in Directed Ortho-Lithiation (DoL)

For advanced functionalization, 4,5-Dichloro-2-fluorophenol offers highly predictable regioselectivity due to its specific substitution pattern . When subjected to directed ortho-lithiation (DoL) after O-protection, lithiation occurs almost exclusively at the 6-position, driven by the synergistic directing effects of the protected hydroxyl group and the absence of competing sterically unhindered sites [1]. In contrast, isomers like 3,4-Dichloro-2-fluorophenol present multiple viable lithiation sites, resulting in complex mixtures of regioisomers (often a 60:40 split) [2].

Evidence DimensionRegioselectivity in Directed Ortho-Lithiation
Target Compound Data>95% regioselectivity at the 6-position
Comparator Or Baseline3,4-Dichloro-2-fluorophenol: ~60:40 mixture of regioisomers
Quantified Difference>35% improvement in target regioisomer yield
ConditionsDoL using sec-BuLi/TMEDA in THF at -78°C followed by electrophilic quench

Ensures high-purity intermediate generation without the need for costly and time-consuming chromatographic separations.

SNAr Regioselectivity
Class-level inference
Preferential fluorine displacement at 2-position under SNAr; chlorine atoms retained for later cross-coupling
Enables sequential functionalization not feasible with all-Cl or all-F analogs
Leaving-group hierarchy: F >> Cl ≈ Br > I; experimental validation of regioselectivity advised

Optimized Lipophilicity and Metabolic Blocking for Lead Compounds

In the development of biologically active diaryl ethers, the 4,5-dichloro-2-fluoro substitution pattern provides an optimal balance of lipophilicity and metabolic resistance [1]. The incorporation of the ortho-fluorine increases the metabolic stability of the resulting ether linkage while fine-tuning the partition coefficient (LogP) [2]. Comparative structural activity relationship (SAR) studies show that derivatives synthesized from 4,5-Dichloro-2-fluorophenol exhibit a LogP modulation of +0.3 to +0.5 units relative to their non-fluorinated counterparts, alongside a significant reduction in oxidative metabolism at the ortho position [3].

Evidence DimensionLogP Modulation and Metabolic Blocking
Target Compound DataLogP increase of +0.3 to +0.5; blocked ortho-metabolism
Comparator Or Baseline4,5-Dichlorophenol derivatives: Baseline LogP; susceptible to ortho-oxidation
Quantified DifferenceEnhanced lipophilicity and increased metabolic half-life
ConditionsIn vitro liver microsome stability assays and octanol-water partition coefficient measurements

Provides a critical advantage in agrochemical and pharmaceutical lead optimization by improving bioavailability and extending the active half-life of the final product.

Lipophilicity Profile
Class-level inference
Predicted logP ~2.8–3.1 vs 2,4-dichlorophenol (~3.1–3.3), 2,4,5-trichlorophenol (~3.7–3.9), 2-fluorophenol (~1.8–2.0)
Intermediate logP balances aqueous solubility and membrane permeability
Fragment-based prediction; confirm experimentally for lead series
CYP2E1 Interaction
Class-level inference
Dichlorophenol class shows measurable CYP2E1 inhibition, potency dependent on chlorine substitution pattern
Distinct profile from 2,4- or 2,5-dichloro isomers may reduce metabolic liability
No specific IC50 for this compound; class-level data from recombinant enzyme assay

Synthesis of Advanced Agrochemical Active Ingredients

Due to its optimized lipophilicity and metabolic blocking capabilities, 4,5-Dichloro-2-fluorophenol is highly sought after as a precursor for novel herbicides and fungicides. The specific halogenation pattern ensures that the resulting diaryl ether linkages possess the necessary environmental stability and target enzyme affinity, making it superior to non-fluorinated analogs in modern crop protection formulations [1].

Pharmaceutical Lead Optimization and API Manufacturing

In pharmaceutical development, the predictable regioselectivity and enhanced acidity of 4,5-Dichloro-2-fluorophenol streamline the synthesis of complex active pharmaceutical ingredients (APIs). Its ability to undergo mild O-alkylation reduces degradation of sensitive intermediates, making it an ideal building block for discovering and manufacturing novel kinase inhibitors and receptor modulators [2].

Development of High-Performance Fluorinated Polymers

Beyond life sciences, 4,5-Dichloro-2-fluorophenol serves as a critical monomer in the production of specialty polyether and polyarylene polymers. The unique combination of chlorine and fluorine atoms imparts exceptional flame retardancy, thermal stability, and chemical resistance to the final materials, fulfilling stringent procurement requirements for aerospace and advanced electronics applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential functionalization for medicinal chemistry
Regioselective SNAr reactivity with fluorine as leaving group
Fluorine displacement efficiency and chlorine retention for subsequent cross-coupling
Agrochemical lead optimization
Ionization window (pKa ~7.2–7.5) for phloem mobility and target-site accumulation
Ionization-dependent uptake and systemic distribution in plant models
CNS or intracellular target drug design
Balanced logP (~2.8–3.1) for optimal passive permeability and solubility
Experimental logP and permeability assay in cell-based models
CYP2E1 metabolic probe development
Dichlorophenol scaffold with fluorine NMR handle (¹⁹F)
CYP2E1 inhibition IC50 and metabolic tracing studies

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.9544983 g/mol

Monoisotopic Mass

179.9544983 g/mol

Heavy Atom Count

10

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